3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate
Description
3-Pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 338419-73-1, MFCD00202026) is a chromene derivative with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol . The compound features a chromene core (2H-chromene) substituted with a methoxy group at position 8 and a 3-pyridinylmethyl ester at position 3 (Figure 1). Chromenes are oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.
The crystal structure of the closely related 8-methoxy-2H-chromene-3-carbaldehyde (C₁₁H₁₀O₃) reveals a half-chair conformation in the dihydropyran ring, with weak C–H⋯O hydrogen bonds stabilizing the crystal lattice . While direct crystallographic data for this compound is unavailable, its structural similarity suggests analogous conformational preferences, with the pyridinyl group likely influencing packing and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylmethyl 8-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-15-6-2-5-13-8-14(11-21-16(13)15)17(19)22-10-12-4-3-7-18-9-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDNQUDZNMYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196163 | |
| Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-73-1 | |
| Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-pyridinylmethyl 8-hydroxy-2H-chromene-3-carboxylate.
Reduction: 3-pyridinylmethyl 8-methoxy-2H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene derivatives exhibit structural diversity based on substituent patterns and functional groups. Below, 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate is compared with structurally related compounds in terms of synthesis, substituent effects, and spectral properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 2-imino group in the 2-chlorophenylamide derivative (C₁₇H₁₃ClN₂O₃) enhances hydrogen-bonding capacity, while the chlorophenyl group may improve lipophilicity .
Spectral Data and Structural Elucidation :
- NMR Analysis : In chromene derivatives, substituents at positions 8 and 3 significantly influence chemical shifts. For example, the 8-methoxy group in the target compound deshields nearby protons (e.g., H-7 and H-9), as observed in analogous compounds where methoxy groups cause upfield/downfield shifts depending on their electronic effects .
- Mass Spectrometry : The molecular ion peak for the target compound (MW 297.31) would differ from the 2-chlorophenylamide derivative (MW 328.75), with fragmentation patterns reflecting ester vs. amide functional groups .
Synthetic Pathways: The target compound may be synthesized via esterification of 8-methoxy-2H-chromene-3-carboxylic acid with 3-pyridinylmethanol, analogous to methods used for other chromene esters . In contrast, chromeno[2,3-b]pyridines (e.g., compounds 14–20 in ) are synthesized via Friedländer reactions, highlighting divergent strategies for introducing nitrogen-containing rings.
Biological and Material Applications :
- While explicit biological data for the target compound is unavailable, structurally similar chromenes exhibit antioxidant, antimicrobial, and kinase-inhibitory activities. The pyridinylmethyl ester may enhance bioavailability compared to carboxylic acid derivatives (e.g., C₁₇H₁₂O₄) .
Biological Activity
3-Pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in fields such as oncology and enzymatic inhibition. The molecular formula of this compound is C17H15NO4, and it is characterized by a unique combination of functional groups that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with pyridin-3-ylmethanol. This process is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane at room temperature. The resultant product is purified using column chromatography, ensuring high purity for subsequent biological evaluations.
Anticancer Properties
Research indicates that derivatives of chromenes, including this compound, exhibit significant anticancer activities. A study highlighted the potential of chromene derivatives to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Case Study:
In vitro assays have demonstrated that certain chromene derivatives can effectively inhibit the growth of breast cancer cells. For instance, one study reported that a related compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Enzyme Inhibition
Another critical area of research focuses on the enzyme inhibitory properties of this compound. Chromene derivatives have shown promise as inhibitors of various enzymes, including tyrosinase and carbonic anhydrase isoforms.
Tyrosinase Inhibition:
Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. Studies have reported that related chromene compounds exhibit competitive inhibition against tyrosinase, with IC50 values ranging from 20 to 40 µM. These findings suggest that this compound may also possess similar inhibitory effects .
Carbonic Anhydrase Inhibition:
Carbonic anhydrases play a pivotal role in regulating pH and are implicated in tumor progression. Recent studies have shown that coumarin-based derivatives can selectively inhibit carbonic anhydrase isoforms IX and XII, with some compounds demonstrating nanomolar inhibition levels. Although specific data for this compound is limited, its structural similarity to other effective inhibitors suggests potential activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, leading to modulation of their activity. For example, the methoxy group can participate in hydrogen bonding, enhancing binding affinity to target sites.
Comparative Analysis
To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Chromene derivative | Anticancer, Tyrosinase inhibitor | TBD |
| Kojic Acid Derivative | Phenolic compound | Tyrosinase inhibitor | ~26.5 |
| Coumarin Derivative | Coumarin | Carbonic anhydrase inhibitor | ~4.1 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves coupling 8-methoxy-2H-chromene-3-carboxylic acid derivatives with 3-pyridinylmethanol via esterification. Key steps include:
- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for ester bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
- Yield Improvement : Lower reaction temperatures (0–5°C) reduce side reactions, while catalyst screening (e.g., DMAP) improves regioselectivity .
Q. How can X-ray crystallography and spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., Cu-Kα radiation) resolve the chromene-pyridine orientation and confirm stereochemistry .
- Spectroscopy :
- IR : Look for ester C=O stretching (~1700 cm⁻¹) and chromene C-O-C vibrations (~1250 cm⁻¹) .
- NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm, singlet) and pyridine protons (δ 8.3–8.7 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z corresponding to the molecular formula .
Advanced Research Questions
Q. What computational methods are suitable for predicting reactivity and electronic properties of this compound?
- Methodological Answer :
- Semi-Empirical Methods : Use AM1 or PM6 to calculate heats of formation and optimize molecular geometries .
- DFT Studies : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO/LUMO) for charge-transfer interactions .
- Docking Simulations : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases or receptors) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Protocol Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues or impurities) .
- Meta-Analysis : Aggregate data from independent studies to discern trends (e.g., dose-dependent anti-inflammatory effects vs. cytotoxicity thresholds) .
Q. What strategies enable functionalization of the chromene ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the chromene C-6 position using NBS or SOCl₂ .
- Nucleophilic Additions : React the carbonyl group with hydrazines or hydroxylamines to form hydrazones or oximes .
- Cyclization Reactions : Use malononitrile or cyanoacetamide to synthesize chromeno[2,3-b]pyridine derivatives .
Q. What are critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
| Condition | Parameters | Monitoring Technique |
|---|---|---|
| pH | 1.0–13.0 | HPLC (retention time shifts) |
| Temperature | 4°C, 25°C, 40°C | TGA/DSC for decomposition profiles |
- Degradation Pathways : Acidic hydrolysis cleaves the ester bond, while alkaline conditions degrade the chromene ring .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
